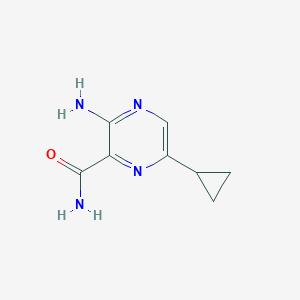
3-Amino-6-cyclopropylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-cyclopropylpyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a pyrazine ring substituted with an amino group at position 3, a cyclopropyl group at position 6, and a carboxamide group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-cyclopropylpyrazine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-cyclopropylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the amino group.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-6-cyclopropylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential use in treating tuberculosis and other bacterial infections.
Mechanism of Action
The mechanism of action of 3-amino-6-cyclopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the growth of bacteria by interfering with their metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of enzymes critical for bacterial survival .
Comparison with Similar Compounds
3-Aminopyrazine-2-carboxamide: Shares the pyrazine core but lacks the cyclopropyl group.
3-Benzylaminopyrazine-2-carboxamide: Contains a benzyl group instead of a cyclopropyl group.
3-Phenoxypyrazine-2-carboxamide: Features a phenoxy group in place of the cyclopropyl group.
Uniqueness: 3-Amino-6-cyclopropylpyrazine-2-carboxamide is unique due to the presence of the cyclopropyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its antimicrobial properties compared to other similar compounds .
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-amino-6-cyclopropylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H10N4O/c9-7-6(8(10)13)12-5(3-11-7)4-1-2-4/h3-4H,1-2H2,(H2,9,11)(H2,10,13) |
InChI Key |
SDFXDMBELKOGNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(C(=N2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


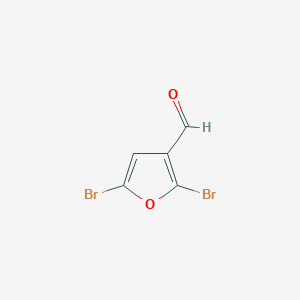
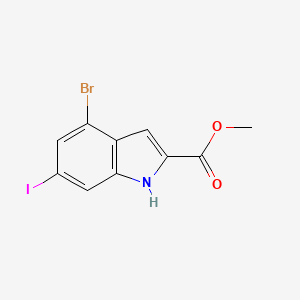
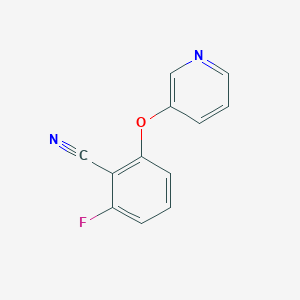
![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)


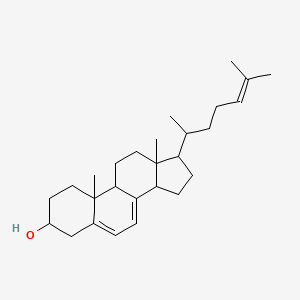
![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
![4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile](/img/structure/B13886501.png)
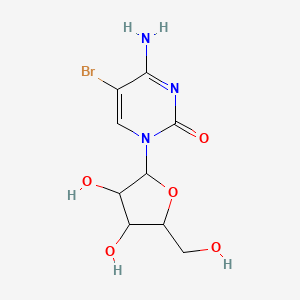
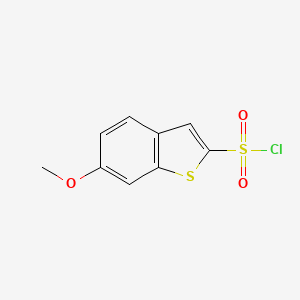
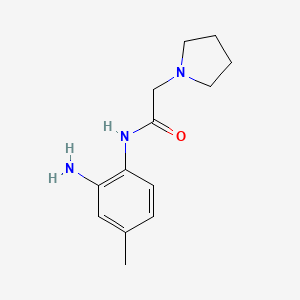
![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
![3-Chloro-6-piperazin-1-ylimidazo[1,2-a]pyrazine](/img/structure/B13886536.png)
